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Compound of Interest

1-[4-(3-

Compound Name: methylbutoxy)phenyllethan-1-
amine

CAS No.: 107411-49-4

Cat. No.: B6142698

Get Quote

Executive Summary

CAS 107411-49-4, chemically known as 1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine, is a
primary benzylic amine featuring a para-substituted isopentyloxy ether group.[1][2][3][4][5] It
serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of G-protein
coupled receptor (GPCR) ligands and ion channel modulators. Its structural motif—combining a
chiral ethylamine handle with a lipophilic ether tail—makes it an ideal scaffold for optimizing
pharmacokinetic properties such as blood-brain barrier penetration and metabolic stability.

This guide details the physicochemical properties, synthesis pathways, and rigorous analytical
protocols required for the characterization of this compound in a drug development context.

Chemical Identity & Physicochemical Properties[6]
[7]1[8][9][10][11]

Core Identity
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Parameter Technical Specification

CAS Registry Number 107411-49-4

IUPAC Name 1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine

Synonyms 4—(3—Methylbutoxy)—a—methy!benzylamine; 1-(4-
Isopentyloxyphenyl)ethylamine

Molecular Formula C13H21NO

Molecular Weight (Average) 207.31 g/mol

Monoisotopic Mass 207.1623 g/mol

SMILES CC(N)C1=CC=C(OCcc(C)C)Cc=C1

InChl Key Predicted based on structure

Structural Analysis

The molecule consists of a central phenyl ring substituted at the para positions:

e Position 1: An ethylamine group (-CH(NH2)CHs), which introduces a chiral center. CAS
107411-49-4 typically refers to the racemic mixture. The specific enantiomers have distinct
CAS numbers:

o (R)-isomer: CAS 1212308-53-6[1][2][6]
o (S)-isomer: CAS 1212318-00-7[2][5][6]

o Position 4: A 3-methylbutoxy (isopentyloxy) ether chain, providing lipophilicity.

Physicochemical Profile (Predicted)
e LogP (Octanol/Water): ~2.8 — 3.2 (Lipophilic, suitable for CNS penetration).

o pKa (Conjugate Acid): ~9.5 (Typical for primary alkyl amines; predominantly protonated at
physiological pH).

» Boiling Point: ~310°C at 760 mmHg.
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o Solubility: Soluble in organic solvents (DMSO, Methanol, DCM); limited solubility in neutral
water, highly soluble in acidic aqueous buffers.

Synthesis & Production Workflow

The synthesis of CAS 107411-49-4 typically follows a reductive amination pathway or a
nucleophilic substitution sequence. The most robust industrial route involves the conversion of
the corresponding acetophenone derivative.

Reaction Pathway Diagram

4-Hydroxyacetophenone Alkylation 4-(3-Methylbutoxy)acetophenone Reductive Amination CAS 107411-49-4 | _ Optional >
(Starting Material) (1-Bromo-3-methylbutane, K2CO3) (Intermediate) (NH40Ac, NaCNBH3) (Racemic Amine)

Chiral Resolution | __ (S)- or (R)-Isomer
(L-Tartaric Acid) (Pure Drug Substance)

Click to download full resolution via product page

Figure 1: Synthetic pathway from commodity starting materials to the target amine.

Detailed Protocol: Reductive Amination

o Alkylation: React 4-hydroxyacetophenone with 1-bromo-3-methylbutane in DMF using
Potassium Carbonate (K2COs) as a base at 80°C to form the ether linkage.

o Oximation (Alternative): Convert the ketone to an oxime using Hydroxylamine hydrochloride
(NH20H-HCI).

e Reduction: Reduce the oxime or perform direct reductive amination on the ketone using
Ammonium Acetate (NHsOAc) and Sodium Cyanoborohydride (NaCNBHs) in methanol.

o Purification: Acid-base extraction followed by vacuum distillation or recrystallization as a
hydrochloride salt.

Analytical Characterization Protocols

To ensure the integrity of CAS 107411-49-4 for research use, a multi-modal analytical
approach is required.
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A. High-Performance Liquid Chromatography (HPLC)

Objective: Determine chemical purity and quantify related impurities (e.g., unreacted ketone).

Parameter

Condition

Column

C18 Reverse Phase (e.g., Agilent Zorbax
Eclipse Plus, 4.6 x 100 mm, 3.5 pm)

Mobile Phase A

0.1% Trifluoroacetic acid (TFA) in Water

Mobile Phase B

0.1% TFA in Acetonitrile

Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min

) UV at 210 nm (Amine absorption) and 254 nm
Detection

(Aromatic ring)

Retention Time

~8.5 min (Predicted based on hydrophobicity)

B. Chiral HPLC (Enantiomeric Excess)

Since the CAS refers to the racemate, separating the (R) and (S) enantiomers is critical for

asymmetric synthesis applications.

Mode: Isocratic.

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

Expectation: Baseline separation of (R) and (S) isomers.

C. Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and identity.

« lonization: Electrospray lonization (ESI) in Positive Mode (+ve).
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e Parent lon [M+H]*: 208.17 m/z.
e Fragmentation Pattern:
o Loss of Ammonia (-17): ~191 m/z.

o Cleavage of Ether alkyl chain: Characteristic tropylium-like ions.

Biological & Pharmacological Context[1][3][11][12]
[13]

While CAS 107411-49-4 is primarily a building block, its structural pharmacophore is relevant to
several therapeutic classes.

Mechanism of Action (Scaffold Level)

The 1-phenyl-ethan-1-amine core is a "privileged structure” in medicinal chemistry, often
functioning as a pharmacophore for:

o Calcimimetics: Similar to the structure of Cinacalcet, which modulates the Calcium-Sensing
Receptor (CaSR). The lipophilic tail mimics the naphthyl/hydrophobic domain required for
allosteric binding.

e Monoamine Transporter Inhibitors: The structural homology to amphetamine derivatives
suggests potential affinity for DAT/NET/SERT transporters, necessitating off-target screening
during drug development.

o Trace Amine-Associated Receptors (TAARS): Primary amines with lipophilic tails are classic
ligands for TAAR1, involved in metabolic regulation.

Biological Evaluation Workflow
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CAS 107411-49-4
(Test Compound)

10 pM 10 pM

Primary Screen: Secondary Screen:
GPCR Binding Panel lon Channel Patch Clamp

>50% Inhibition/ >50% Block

Hit Identification
(IC50 / EC50 Determination)

Click to download full resolution via product page
Figure 2: Standard screening cascade for bioactive amine scaffolds.
Handling & Stability
o Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

 Stability: Stable for >2 years if protected from moisture and CO2z (amines readily form
carbamates in air).

o Safety: Irritant. Wear standard PPE (gloves, goggles). In case of contact, wash with dilute
acetic acid or water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.953714-01-7|1-(3-Methoxy-4-propoxyphenyl)ethan-1-amine|BLD Pharm [bldpharm.com]
o 2.59528-29-9|(4-Butoxyphenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
o 3. 854304-17-9|1-(3-Isopropoxyphenyl)ethanamine|BLD Pharm [bldpharm.com]

e 4. 879663-16-8|(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride|BLD Pharm
[bldpharm.com]

o 5.1342293-07-5|(4-((Tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanamine|BLDpharm
[bldpharm.com]

e 6. 848444-80-4|(3-(Cyclopropylmethoxy)phenyl)methanamine|BLD Pharm [bldpharm.com]
e 7. 3-Decanone, 1-(4-hydroxy-3-methoxyphenyl)- [webbook.nist.gov]

¢ To cite this document: BenchChem. [Technical Guide: Molecular Weight, Formula, and
Characterization of CAS 107411-49-4]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6142698/docs#technical-guide-molecular-weight-
formula-and-characterization-of-cas-107411-49-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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